3-Biphenyl-4-ylpyridin-2-amine

Description

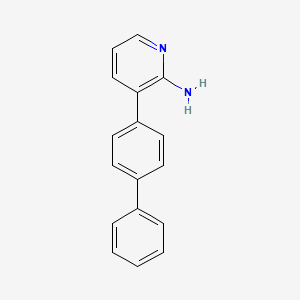

3-Biphenyl-4-ylpyridin-2-amine is a heterocyclic aromatic compound featuring a pyridine core substituted with a biphenyl group at position 3 and an amine group at position 2. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical applications, particularly in targeting protein kinases or neurotransmitter receptors.

Properties

Molecular Formula |

C17H14N2 |

|---|---|

Molecular Weight |

246.31 g/mol |

IUPAC Name |

3-(4-phenylphenyl)pyridin-2-amine |

InChI |

InChI=1S/C17H14N2/c18-17-16(7-4-12-19-17)15-10-8-14(9-11-15)13-5-2-1-3-6-13/h1-12H,(H2,18,19) |

InChI Key |

JFMSYGQFBMGQJB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(N=CC=C3)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural differences between 3-Biphenyl-4-ylpyridin-2-amine and related compounds:

Key Observations:

- Substituent Effects: Halogenation: Chlorine (in ) and trifluoromethyl (in ) groups enhance lipophilicity (logP) and metabolic stability. The electron-withdrawing CF₃ group in may also improve resistance to oxidative degradation . Amino Groups: Tertiary amines (e.g., dimethylamino propyl in ) can increase solubility in physiological conditions via protonation, whereas primary amines (as in the target compound) may participate in hydrogen bonding with biological targets . Biphenyl vs.

Physicochemical and Pharmacological Trends

Molecular Weight and Solubility:

- The trifluoromethyl-containing compound (MW: 389.44 g/mol) has a higher molecular weight than this compound (MW: ~242.31 g/mol), likely reducing aqueous solubility but improving membrane permeability.

- Pyrimidine-based compounds (e.g., , MW: 172.19 g/mol) have smaller molecular weights, which may correlate with faster renal clearance .

Electronic Effects:

- In contrast, the biphenyl group in the target compound may enhance electron delocalization, favoring interactions with hydrophobic domains .

Hypothesized Bioactivity:

- Compounds with chloro or trifluoromethyl substituents () are often associated with kinase inhibition or antimicrobial activity due to enhanced binding and stability .

- Pyrimidine derivatives () are frequently explored as antimetabolites or antiviral agents, leveraging their ability to mimic nucleic acid bases .

Challenges and Limitations

- Data Gaps: Direct pharmacological data for this compound is absent in the evidence, requiring extrapolation from structural analogs.

- Conflicting Substituent Effects: While halogenation improves stability, it may also increase toxicity risks (e.g., metabolic generation of reactive intermediates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.